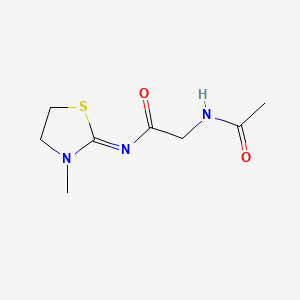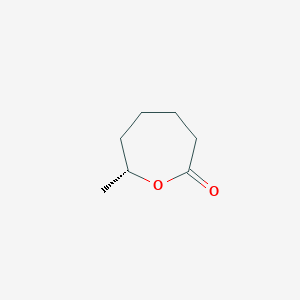
2-Oxepanone, 7-methyl-, (7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl-, (7R)- can be achieved through several methods. One common approach involves the cyclization of 7-hydroxyheptanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 7-methyl-, (7R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Oxepanone, 7-methyl-, (7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the lactone under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methylheptanoic acid.
Reduction: 7-Methylheptane-1,7-diol.
Substitution: Various esters or amides, depending on the nucleophile used.
科学的研究の応用
2-Oxepanone, 7-methyl-, (7R)- has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and degradability.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Oxepanone, 7-methyl-, (7R)- involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators such as tin octoate or aluminum isopropoxide. This process leads to the formation of high molecular weight polymers. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the polymerization kinetics and the properties of the resulting polymer.
類似化合物との比較
Similar Compounds
ε-Caprolactone: Another seven-membered ring lactone, but without the methyl group at the 7th position.
δ-Valerolactone: A six-membered ring lactone with similar reactivity but different ring size.
γ-Butyrolactone: A five-membered ring lactone with distinct chemical properties due to its smaller ring size.
Uniqueness
2-Oxepanone, 7-methyl-, (7R)- is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in polymerization behavior and the physical properties of the resulting polymers compared to other lactones.
特性
CAS番号 |
69765-34-0 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(7R)-7-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
WZRNGGFHDMOCEA-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@H]1CCCCC(=O)O1 |
正規SMILES |
CC1CCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


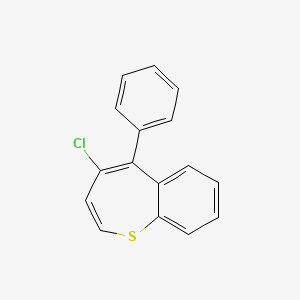

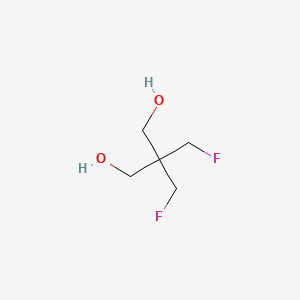
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
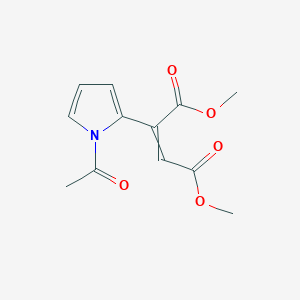
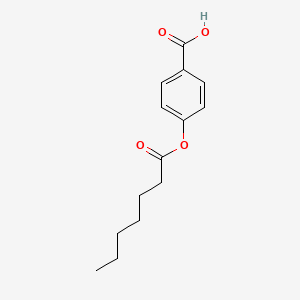
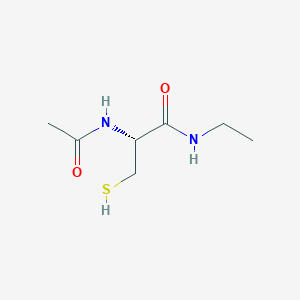

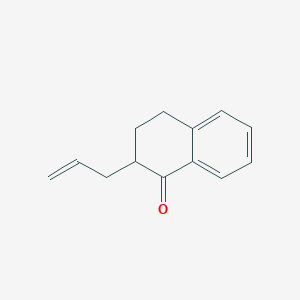
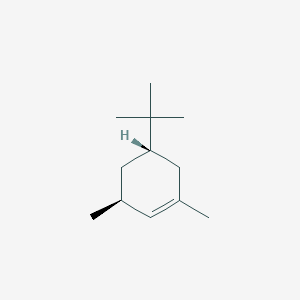
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)

